molecular formula C11H19I B14514770 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane CAS No. 62947-54-0

1-tert-Butyl-4-iodobicyclo[2.2.1]heptane

Cat. No.: B14514770
CAS No.: 62947-54-0
M. Wt: 278.17 g/mol
InChI Key: YSRPWDDXGPIVNA-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-iodobicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a tert-butyl group and an iodine atom attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane typically involves the iodination of a bicyclo[2.2.1]heptane derivative. One common method is the reaction of 1-tert-butylbicyclo[2.2.1]heptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Substitution: 1-tert-Butyl-4-hydroxybicyclo[2.2.1]heptane, 1-tert-Butyl-4-cyanobicyclo[2.2.1]heptane.

    Oxidation: 1-tert-Butyl-4-oxobicyclo[2.2.1]heptane.

    Reduction: 1-tert-Butylbicyclo[2.2.1]heptane.

Scientific Research Applications

1-tert-Butyl-4-iodobicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 1-tert-Butyl-4-chlorobicyclo[2.2.1]heptane
  • 1-tert-Butyl-4-bromobicyclo[2.2.1]heptane
  • 1-tert-Butyl-4-fluorobicyclo[2.2.1]heptane

Comparison: 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This makes it more reactive in substitution reactions and can influence the compound’s physical properties, such as boiling point and solubility .

Properties

CAS No.

62947-54-0

Molecular Formula

C11H19I

Molecular Weight

278.17 g/mol

IUPAC Name

1-tert-butyl-4-iodobicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19I/c1-9(2,3)10-4-6-11(12,8-10)7-5-10/h4-8H2,1-3H3

InChI Key

YSRPWDDXGPIVNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CCC(C1)(CC2)I

Origin of Product

United States

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